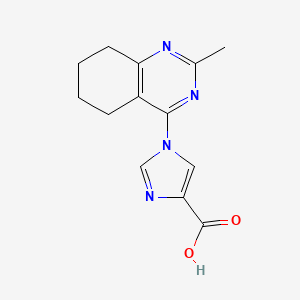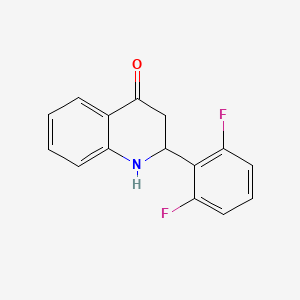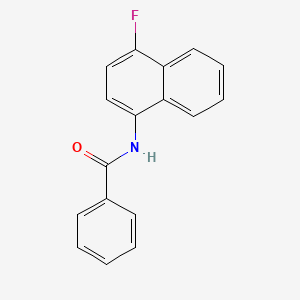
N-(4-fluoronaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoronaphthalen-1-yl)benzamide is an organic compound with the molecular formula C17H12FNO It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-fluoronaphthalen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-fluoronaphthalen-1-yl)benzamide can be synthesized through the direct condensation of 4-fluoronaphthalene-1-amine with benzoic acid. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often involve heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method is the use of Lewis acidic ionic liquids immobilized on diatomite earth as catalysts under ultrasonic irradiation . This method offers advantages such as lower reaction times, higher yields, and a more environmentally friendly process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluoronaphthalen-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: N-(4-fluoronaphthalen-1-yl)benzylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-fluoronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-fluoronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes by binding to sites other than the active site, thereby modulating the enzyme’s activity . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity through hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
N-(4-fluoronaphthalen-1-yl)benzamide can be compared with other similar compounds such as:
N-(8-fluoronaphthalen-1-yl)benzamide: Similar structure but with the fluorine atom at a different position on the naphthalene ring.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline moiety instead of the naphthalene ring.
4-fluoro-N-(naphthalen-1-ylmethyl)benzamide: Features a naphthalen-1-ylmethyl group instead of the naphthalen-1-yl group.
Propiedades
Fórmula molecular |
C17H12FNO |
|---|---|
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
N-(4-fluoronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-10-11-16(14-9-5-4-8-13(14)15)19-17(20)12-6-2-1-3-7-12/h1-11H,(H,19,20) |
Clave InChI |
VABIRMMJMXNRLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


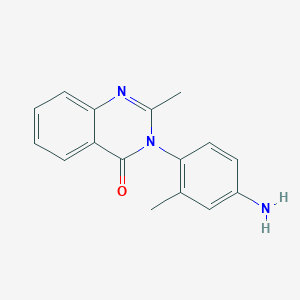
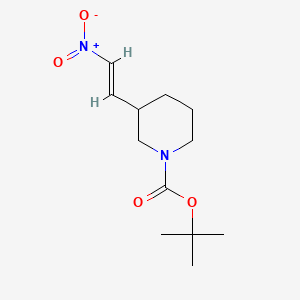

![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)

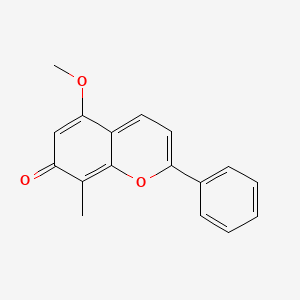

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)

